molecular formula C15H29N3O2 B1421000 Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate CAS No. 1211569-09-3

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate

Cat. No.: B1421000
CAS No.: 1211569-09-3
M. Wt: 283.41 g/mol
InChI Key: LCBUIDRWWNJXKR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H29N3O2 and a molecular weight of 283.41 g/mol.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can be used in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the design of new drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it valuable for large-scale synthesis and manufacturing.

Safety and Hazards

The compound is classified as a danger according to its safety information. It has hazard statements H302-H315-H318-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with piperazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • Tert-butyl 4-(4-piperidinylmethyl)-1-piperazinecarboxylate
  • 1-Boc-4-(piperidin-4-ylmethyl)piperazine
  • 1-(tert-butoxycarbonyl)-4-(piperidin-4-ylmethyl)piperazine

Uniqueness: Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

IUPAC Name

tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)12-13-5-4-6-16-11-13/h13,16H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBUIDRWWNJXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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